molecular formula C10H14N2O2S B1267798 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid CAS No. 29567-83-7

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

Cat. No. B1267798
CAS RN: 29567-83-7
M. Wt: 226.3 g/mol
InChI Key: LZHOUAHZPZIFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is represented by the SMILES notation: C1=CC=NC(=C1)CCSCC(C(=O)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” include a molecular weight of 226.3 and a molecular formula of C10H14N2O2S .

Scientific Research Applications

1. Synthesis and Drug Development

Goldberg et al. (2015) explored the synthesis of a chiral β-hydroxy-α-amino acid, which is a key intermediate in developing certain drug candidates. They utilized d-threonine aldolase enzymes for the synthesis process, leading to high purity and yield of the β-hydroxy-α-amino acid. This research demonstrates the compound's significance in drug development processes (Goldberg et al., 2015).

2. Organic Synthesis and Chemical Reactivity

Asadi et al. (2021) studied the reactivity of 2-aminopyridine in conjunction with other chemical components, leading to the synthesis of various chemical compounds. Their work highlights the versatile nature of 2-aminopyridine in creating different chemical structures (Asadi et al., 2021).

3. Corrosion Inhibition

Bouklah et al. (2005) investigated the efficacy of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulfuric acid solutions. Their findings indicate that this compound acts as a mixed inhibitor and enhances the corrosion resistance of steel (Bouklah et al., 2005).

4. Catalytic Oxidation Studies

Mohanapriya et al. (2022) conducted a study on the kinetic oxidation reaction of 2-amino-3-sulfhydryl propanoic acid, exploring various reaction parameters. This research provides insights into the physical characteristics of the reacting species and the reaction mechanism (Mohanapriya et al., 2022).

Safety And Hazards

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHOUAHZPZIFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

CAS RN

29567-83-7
Record name NSC163407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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